molecular formula C12H27AuClP B1354408 Chloro(tri-tert-butylphosphine)gold(I) CAS No. 69550-28-3

Chloro(tri-tert-butylphosphine)gold(I)

Cat. No.: B1354408
CAS No.: 69550-28-3
M. Wt: 434.73 g/mol
InChI Key: JLXSZGSXDDQSJF-UHFFFAOYSA-M
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Description

Chloro(tri-tert-butylphosphine)gold(I) (chemical formula: C₁₂H₂₇AuClP, molecular weight: 434.74 g/mol) is a mononuclear gold(I) complex characterized by a linear geometry at the gold center, coordinated to a tri-tert-butylphosphine ligand and a chloride ion. It appears as a white crystalline solid with a melting point exceeding 300°C . The compound is widely utilized in homogeneous catalysis, including cycloisomerization of 1,6-diynes and tandem syntheses of aromatic ketones . Its sterically bulky tri-tert-butylphosphine ligand enhances stability by shielding the gold center, reducing unwanted side reactions such as ligand dissociation or aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(tri-tert-butylphosphine)gold(I) can be synthesized through the reaction of gold(I) chloride with tri-tert-butylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane. The reaction can be represented as follows:

AuCl+(C4H9)3P(C4H9)3PAuCl\text{AuCl} + \text{(C4H9)3P} \rightarrow \text{(C4H9)3PAuCl} AuCl+(C4H9)3P→(C4H9)3PAuCl

The product is then purified by recrystallization or other suitable methods .

Industrial Production Methods

While specific industrial production methods for Chloro(tri-tert-butylphosphine)gold(I) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Chloro(tri-tert-butylphosphine)gold(I) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, substituting the chloride ligand with a phosphine ligand would yield a new gold(I) complex with the formula (C4H9)3PAuL, where L is the new ligand .

Mechanism of Action

The mechanism by which Chloro(tri-tert-butylphosphine)gold(I) exerts its effects is primarily through its role as a catalyst. The gold center facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The tri-tert-butylphosphine ligand provides steric and electronic effects that enhance the compound’s catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Gold(I) Complexes

Ligand Bulkiness and Catalytic Performance

  • Chloro(tert-butyldiphenylphosphine)gold(I) vs. Chloro(di(tert-butyl)phenylphosphine)gold(I) A 2020 study compared these two complexes in cross-coupling reactions. The di(tert-butyl)phenylphosphine variant demonstrated superior catalytic activity due to its optimized steric bulk, which stabilizes reactive intermediates while maintaining accessibility for substrate binding. In contrast, the tert-butyldiphenylphosphine analog showed lower turnover frequencies, attributed to excessive steric hindrance impeding substrate approach .
  • Chloro(triphenylphosphine)gold(I)
    This complex, with smaller triphenylphosphine ligands, exhibits lower thermal stability (decomposition at ~200°C) and reduced catalytic efficiency in TrxR inhibition assays compared to tri-tert-butylphosphine derivatives. The smaller ligand offers less steric protection, leading to faster decomposition under oxidative conditions .

Electronic Effects and NMR Signatures

  • 31P NMR Shifts
    • Chloro[tri-tert-butylphosphine]gold(I): δ = 91.18 ppm .
    • Chloro[di-tert-butyl(methyl)phosphine]gold(I): δ = 58.18 ppm .
    • Chloro[di-tert-butyl(phenyl)phosphine]gold(I): δ = 79.65 ppm .

      The higher 31P shift in tri-tert-butylphosphine complexes reflects increased electron density at the phosphorus atom, enhancing π-backbonding to the gold center and modulating reactivity in oxidative addition steps .

Thermal Stability

  • Chloro(tri-tert-butylphosphine)gold(I) : Stable up to >300°C .
  • Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethylbiphenyl)gold(I): Decomposes at 221–224°C . The reduced stability of the latter is attributed to steric strain from the biphenyl backbone, which destabilizes the Au–P bond despite similar ligand bulk .

Comparative Data Table

Compound Ligand Structure Molecular Weight (g/mol) 31P NMR Shift (ppm) Thermal Stability Key Applications
Chloro(tri-tert-butylphosphine)gold(I) P(tBu)₃ 434.74 91.18 >300°C Cycloisomerization, C–H activation
Chloro(triphenylphosphine)gold(I) PPh₃ 494.71 48.2 (typical) ~200°C Nanoparticle synthesis
Chloro(di(tert-butyl)phenylphosphine)gold(I) P(tBu)₂Ph 530.82 79.65 221–224°C Cross-coupling reactions
Chloro(diethylphenylphosphine)gold(I) P(Et)₂Ph 397.65 58.18 N/A TrxR inhibition

Biological Activity

Chloro(tri-tert-butylphosphine)gold(I) is an organometallic compound with significant potential in biological applications, particularly in cancer treatment and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chloro(tri-tert-butylphosphine)gold(I) has the chemical formula C₁₂H₂₇AuClP. Its structure features a gold(I) center coordinated to a chloride ion and tri-tert-butylphosphine as a ligand. The bulky tert-butyl groups enhance steric hindrance, which influences its reactivity and stability in various environments.

Target Interactions

Chloro(tri-tert-butylphosphine)gold(I) primarily acts as a catalyst in biochemical reactions but also exhibits significant biological activity against cancer cells. It interacts with cellular targets, notably thioredoxin reductase, an enzyme involved in redox regulation. This interaction can lead to increased oxidative stress and apoptosis in cancerous cells .

Biochemical Pathways

The compound influences several biochemical pathways:

  • C-C Bond Formation : As a catalyst, it accelerates the formation of carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
  • Cell Signaling Modulation : It can modulate cell signaling pathways, affecting gene expression and cellular metabolism, which may contribute to its anticancer effects.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of gold(I) complexes, including chloro(tri-tert-butylphosphine)gold(I). For example:

  • In Vitro Studies : Research indicates that gold(I)-phosphine complexes can induce apoptosis in various cancer cell lines by disrupting redox homeostasis and targeting mitochondrial functions .
  • Case Studies : A study highlighted that chloro(tri-tert-butylphosphine)gold(I) exhibited cytotoxic effects on breast cancer cell lines (MCF7 and MDA-MB-231), showing comparable efficacy to traditional chemotherapeutics like cisplatin .
CompoundCell LineIC₅₀ (μM)Mechanism of Action
Chloro(tri-tert-butylphosphine)gold(I)MCF70.10–2.53Induces apoptosis via redox disruption
AuranofinMCF71.5Inhibits PI3K/AKT/mTOR pathway
CisplatinMDA-MB-2315.0DNA cross-linking

Dosage Effects

The biological activity of chloro(tri-tert-butylphosphine)gold(I) varies significantly with dosage:

  • Low Doses : May enhance catalytic activity and improve reaction rates.
  • High Doses : Can lead to increased cytotoxicity and apoptosis in cancer cells.

Transport and Distribution

The transport of chloro(tri-tert-butylphosphine)gold(I) within cells is influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation within specific cellular compartments, which is crucial for its biological activity.

Q & A

Basic Questions

Q. What are the key synthetic routes for Chloro(tri-tert-butylphosphine)gold(I), and how can purity be ensured?

The compound is typically synthesized via ligand exchange reactions. For example, chloro(dimethylsulfide)gold(I) reacts with tri-tert-butylphosphine in dichloromethane (DCM) under argon. The reaction progress is monitored by ¹H-NMR to detect residual dimethylsulfide (Me₂S) signals, ensuring complete ligand substitution. Purification involves solvent removal under vacuum, followed by recrystallization. 31P-NMR and elemental analysis are critical for verifying purity and stoichiometry .

Q. How is Chloro(tri-tert-butylphosphine)gold(I) characterized structurally and spectroscopically?

  • X-ray crystallography : Relativistic Hirshfeld atom refinement (e.g., using synchrotron data) resolves Au–Cl and Au–P bond lengths, accounting for relativistic effects in gold .
  • NMR spectroscopy : ¹H-NMR identifies ligand environments, while 31P-NMR confirms phosphine coordination.
  • Elemental analysis : Matches calculated and found values for C, H, and P (e.g., C: 54.36% calculated vs. 54.24% found) .

Q. What catalytic applications are demonstrated for this complex in organic synthesis?

It catalyzes alkyne and allene activation reactions under mild conditions, enabling carbon–carbon bond formation. For example, in polymer chemistry, it facilitates the auration of 2-bromo-3-hexylthiophene to form organogold monomers (82% yield) using bases like NaOH in dioxane at 50°C. The steric bulk of tri-tert-butylphosphine enhances selectivity for mono-auration .

Advanced Research Questions

Q. How do steric and electronic effects of tri-tert-butylphosphine influence catalytic mechanisms?

The ligand’s steric bulk reduces undesired side reactions (e.g., dimerization) by restricting coordination sites. Electronic effects are probed via DFT studies , which analyze charge distribution at the Au(I) center and transition states. For instance, in alkyne activation, the ligand’s electron-donating nature stabilizes Au–π intermediates, accelerating cyclization .

Q. What methodologies optimize nanoparticle synthesis using this complex as a precursor?

Ligand steric hindrance directly impacts nanoparticle (AuNP) size. For example, tri-tert-butylphosphine yields smaller AuNPs (2–5 nm) compared to less bulky ligands. Synthesis involves reducing the Au(I) complex in the presence of stabilizers (e.g., citrate), with size characterization via TEM and XRD . Kinetic studies track nucleation rates under varying ligand/Au ratios .

Q. How can contradictions in reported catalytic activities be resolved?

Discrepancies often arise from:

  • Ligand purity : Trace phosphine oxide impurities (detected via 31P-NMR ) deactivate the catalyst.
  • Solvent effects : Polar solvents (e.g., THF) stabilize cationic Au intermediates, altering reaction pathways.
  • Base selection : Strong bases (e.g., NaOt-Bu) may deprotonate substrates prematurely, requiring titration studies .

Q. What strategies improve yields in polymerizable organogold monomer synthesis?

  • Stepwise optimization : Vary bases (NaOH vs. NaOt-Bu), solvents (dioxane vs. THF), and temperatures (50–80°C).
  • In situ monitoring : Use GC-MS or HPLC to detect intermediates and byproducts.
  • Ligand tuning : Compare tri-tert-butylphosphine with smaller phosphines (e.g., PPh₃) to balance reactivity and stability .

Q. Tables

Table 1. Key Spectroscopic Data for Chloro(tri-tert-butylphosphine)gold(I)

TechniqueObservationsReference
¹H-NMR δ 1.28 ppm (d, J = 1.23 Hz, 9H, t-Bu); absence of Me₂S signals confirms purity .
31P-NMR Single resonance near δ 40–50 ppm, confirming Au–P coordination .
XRD Au–P bond length: ~2.28 Å; Au–Cl: ~2.30 Å (relativistic effects included) .

Table 2. Reaction Optimization for Thiophene Auration

ParameterOptimal ConditionYield (%)Notes
Base NaOH (dioxane)82NaOt-Bu in THF reduces selectivity .
Temperature 50°C82Higher temps (>70°C) promote side reactions .
Time 48 hours82Shorter durations (<24h) lower conversion .

Properties

IUPAC Name

chlorogold;tritert-butylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXSZGSXDDQSJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474720
Record name (tBu3P)AuCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69550-28-3
Record name (tBu3P)AuCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(tri-tert-butylphosphine)gold(I)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Chloro(tri-tert-butylphosphine)gold(I)
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Chloro(tri-tert-butylphosphine)gold(I)
Chloro(tri-tert-butylphosphine)gold(I)
Chloro(tri-tert-butylphosphine)gold(I)

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